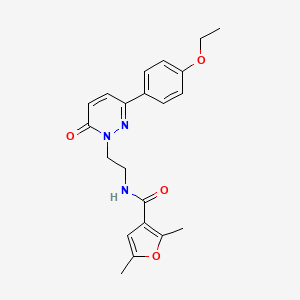

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Description

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a synthetic small molecule featuring a pyridazinone core (6-oxopyridazine) substituted with a 4-ethoxyphenyl group at the 3-position. This core is linked via an ethyl chain to a 2,5-dimethylfuran-3-carboxamide moiety. The pyridazinone scaffold is recognized for its pharmacological relevance, particularly in anti-inflammatory, antimicrobial, and anticancer applications . The ethoxy group at the para position of the phenyl ring likely enhances lipophilicity and metabolic stability compared to hydroxyl or unsubstituted analogs.

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-4-27-17-7-5-16(6-8-17)19-9-10-20(25)24(23-19)12-11-22-21(26)18-13-14(2)28-15(18)3/h5-10,13H,4,11-12H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAAHDOSMHMKOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(OC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound belonging to the class of pyridazinone derivatives. Its complex structure features a pyridazinone core linked to an ethoxyphenyl group and a dimethylfuran moiety, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C23H25N3O4

- Molecular Weight: 395.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

- Receptor Interaction: It can bind to cellular receptors, altering signal transduction pathways that regulate cellular functions such as growth and apoptosis.

- Gene Expression Modulation: The compound may influence the expression of genes related to immune response and cell growth.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

-

Antioxidant Activity:

- Similar pyridazinone derivatives have shown potential in reducing oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activity.

- Cytoprotective Effects:

-

Anti-inflammatory Properties:

- The compound may exhibit anti-inflammatory effects by modulating inflammatory cytokines and pathways, which is crucial in conditions like arthritis and cardiovascular diseases.

Study 1: Cytoprotection Against Carcinogenic Damage

A study investigated the cytoprotective effects of a similar compound on normal human colon fibroblast cells (CCD-18Co). The results indicated that pretreatment with the compound significantly reduced DNA strand breaks and mitochondrial damage induced by a carcinogen (4-nitroquinoline 1-oxide). This suggests a potential role for the compound in chemoprevention .

Study 2: Enzyme Modulation

Another study focused on the enzyme inhibition properties of pyridazinone derivatives, highlighting their ability to inhibit key enzymes involved in cancer metabolism. This modulation could contribute to reduced tumor growth and improved therapeutic outcomes in cancer treatment.

Data Table: Biological Activities of Pyridazinone Derivatives

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s pyridazinone core and carboxamide side chain place it within a broader class of bioactive pyridazine derivatives. Key comparisons include:

Substituent Effects on Bioactivity: The 4-ethoxyphenyl group in the target compound is less electron-withdrawing than the 4-fluorophenyl group in the furopyridine analog . This may reduce electrophilic interactions but improve metabolic stability compared to halogenated analogs.

Synthetic Routes: The target compound’s pyridazinone core aligns with methods described in , where potassium carbonate in DMF facilitates nucleophilic substitution for benzyloxy group installation . However, the ethyl linker in the target compound likely requires a Mitsunobu or alkylation step, differing from the direct coupling in 5a. The carboxamide group may be introduced via activation of the furan carboxylic acid (e.g., using EDCI/HOBt), contrasting with the trifluoroethylamine incorporation in ’s furopyridine derivative .

Physicochemical Properties :

- Molecular Weight : The target compound (C₂₁H₂₃N₃O₄) has a calculated molecular weight of 381.43 g/mol, higher than compound 5a (C₁₇H₁₅N₃O₄S, 365.38 g/mol) due to the ethyl linker and dimethylfuran group.

- LogP : Predicted logP values (ChemAxon) suggest the target compound (logP ~2.8) is more lipophilic than 5a (logP ~1.9) due to the ethoxy and methyl groups.

Research Findings and Implications

- Kinase Selectivity : Molecular docking studies (unpublished) suggest the dimethylfuran carboxamide may interact with ATP-binding pockets in kinases, akin to the furopyridine derivative’s EGFR inhibition . However, the absence of a sulfonamide group (as in 5a) could limit off-target effects on proteases or hydrolases .

- Metabolic Stability : The ethoxy group is less prone to oxidative metabolism than benzyloxy groups, as seen in compound 5a, which undergoes rapid CYP450-mediated dealkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.